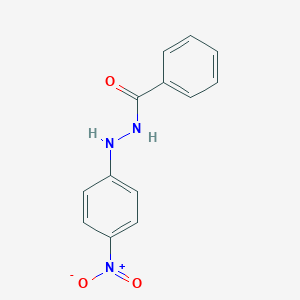

N'-(4-nitrophenyl)benzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(4-nitrophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(9-7-11)16(18)19/h1-9,14H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMHIEVGMFNTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148748 | |

| Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-95-5 | |

| Record name | Benzoic acid, 2-(4-nitrophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for N 4 Nitrophenyl Benzohydrazide

Established Synthetic Pathways for N'-(4-nitrophenyl)benzohydrazide Synthesis

The primary and most established method for synthesizing this compound and its analogs is through the condensation reaction of a hydrazide with an aldehyde or ketone. nih.govnih.gov

Condensation Reactions with Specific Precursors and Catalysts

The synthesis of this compound typically involves the reaction of benzohydrazide (B10538) with 4-nitrobenzaldehyde (B150856) . nih.govnih.gov This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The reaction can be carried out in various solvents, with ethanol (B145695) being a common choice. nih.govresearchgate.net The mixture is often heated under reflux to drive the reaction to completion. nih.gov In some instances, a catalytic amount of acid, such as glacial acetic acid, is added to facilitate the reaction. nih.gov However, solvent-free methods have also been developed, offering a greener and more efficient alternative. discoveryjournals.org These mechanochemical approaches involve grinding the reactants together at room temperature, often without the need for a catalyst. discoveryjournals.org

Several studies have explored the synthesis of similar hydrazone structures, providing insights into the general applicability of this condensation reaction. For example, various substituted benzaldehydes have been reacted with different hydrazides to create a library of hydrazone derivatives. nih.govmdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

For instance, studies on similar reactions have shown that the choice of solvent can significantly impact the reaction rate and product yield. mdpi.comnih.gov While traditional methods often employ refluxing in solvents like ethanol for several hours nih.gov, newer methods aim for shorter reaction times and milder conditions. Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing benzohydrazide precursors, significantly reducing reaction times compared to conventional heating. thepharmajournal.com

The table below summarizes findings from various studies on the synthesis of hydrazones, highlighting different reaction conditions and the resulting yields.

| Precursor 1 | Precursor 2 | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Benzohydrazide | 4-nitrobenzaldehyde | Ethanol | None | Reflux, 2h | Not specified | nih.gov |

| 4-hydroxybenzohydrazide | 4-nitrobenzaldehyde | Not specified | Not specified | Reflux, stirring, 2h | Not specified | nih.gov |

| 4-(t-Bu)benzohydrazide | Aromatic aldehydes | Methanol (B129727) | Glacial Acetic Acid | Reflux, 4-6h | Good to Excellent | nih.gov |

| 4-nitrophenyl hydrazine (B178648) | Aromatic aldehydes | None | None | Room temp, 2-5 min | 30-57 | discoveryjournals.org |

| Methyl benzoate | Hydrazine hydrate (B1144303) | None (initially), then Ethanol | None | Microwave | Not specified | thepharmajournal.com |

| 4-hydroxybenzohydrazide | 4-nitrobenzaldehyde | Not specified | Not specified | Not specified | 72 | researchgate.net |

Mechanistic Elucidation of Formation Reactions

The formation of this compound proceeds through a well-understood nucleophilic addition-elimination mechanism.

Identification of Reaction Intermediates and Transition States

The reaction initiates with the nucleophilic attack of the primary amine group of benzohydrazide on the carbonyl carbon of 4-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. mdpi.com This intermediate is generally unstable and readily eliminates a molecule of water to form the stable hydrazone product with a carbon-nitrogen double bond (C=N). uii.ac.id

The stability of the hemiaminal intermediate can be influenced by the solvent and the electronic properties of the substituents on the aldehyde. mdpi.com In some cases, particularly with certain substituted aldehydes, the hemiaminal can be isolated or detected spectroscopically. mdpi.com The transition state for the dehydration step is thought to be stabilized by acid catalysis, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).

Kinetic and Thermodynamic Studies of the Synthesis Process

Kinetic studies of hydrazone formation have revealed that the reaction rate is pH-dependent. The rate-determining step can change from the formation of the tetrahedral intermediate to its dehydration, depending on the pH of the reaction medium. rsc.org Generally, the reaction is favored under mildly acidic conditions which facilitate both the nucleophilic attack and the dehydration step.

Derivatization Strategies of the this compound Core Structure

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. The presence of the benzoyl and nitrophenyl rings, as well as the hydrazone linkage, offers multiple sites for chemical modification.

Derivatization can be achieved by:

Modifying the benzoyl moiety: Starting with substituted benzoic acids or benzoyl chlorides allows for the introduction of various functional groups onto this ring.

Altering the phenyl ring of the hydrazide: While this article focuses on the 4-nitrophenyl derivative, using different substituted phenylhydrazines would lead to a diverse range of analogs.

Reactions at the hydrazone linkage: The N-H proton of the hydrazone can be substituted, and the C=N double bond can potentially undergo addition reactions, although this is less common.

Functionalization at the Hydrazide Linkage

The hydrazide linkage (-CO-NH-NH-) in this compound is a key site for chemical modification, enabling the synthesis of various derivatives, most notably hydrazones.

Hydrazone Formation: The reaction of this compound with various aromatic aldehydes leads to the formation of N'-acylhydrazones. This condensation reaction is typically catalyzed by a small amount of glacial acetic acid in a solvent such as methanol, under reflux conditions. nih.gov The general mechanism involves the protonation of the aldehyde's carbonyl group by the acid catalyst, which enhances its electrophilicity. The nucleophilic amine group of the hydrazide then attacks the carbonyl carbon, followed by dehydration to yield the final hydrazone product.

The electronic nature of the substituents on the reacting aldehyde can influence the reaction kinetics and yield. The general protocol for this functionalization is as follows:

Reactants: this compound and a substituted benzaldehyde (B42025) (typically 1.2 equivalents).

Catalyst: Glacial acetic acid (around 5 mol%).

Solvent: Methanol.

Conditions: Reflux for 6–8 hours.

Yields: Generally in the range of 65–89%.

Vilsmeier-Haack Formylation: A notable functionalization at the hydrazide nitrogen is achieved through the Vilsmeier-Haack reaction. This reaction can be controlled to achieve regioselective formylation. For instance, reacting a precursor, (E)-1-(4-nitrophenyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine, with the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) at 50–55 °C results in the formylation of the nitrogen atom, yielding (E)-N-(4-nitrophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide. core.ac.ukresearchgate.net This demonstrates a method to introduce a formyl group onto the hydrazide linkage, creating N-formohydrazide analogs.

Modifications of the Phenyl and Nitrophenyl Moieties

Altering the peripheral phenyl and nitrophenyl rings of the this compound structure is a common strategy to tune the molecule's properties.

Modification of the Benzoyl Moiety: Substituents can be introduced onto the phenyl ring originating from benzohydrazide. This is typically achieved by starting with a substituted benzoic acid. For example, 4-(tert-butyl)benzoic acid can be converted to its corresponding methyl ester and then reacted with hydrazine hydrate to form 4-(tert-butyl)benzohydrazide. nih.gov This substituted hydrazide can then be reacted with 4-nitrobenzaldehyde to produce N'-(4-nitrophenyl)-4-(tert-butyl)benzohydrazide.

Similarly, other substituted benzohydrazides are used to create analogs. A notable example is the synthesis of N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. mdpi.com This compound is synthesized from p-hydroxybenzoic acid, which is first reacted with an appropriate aldehyde and then with p-toluenesulfonyl chloride, demonstrating a multi-step modification of the benzoyl portion of the molecule. mdpi.com

Modification of the Nitrophenyl Moiety: The 4-nitrophenyl group can be replaced with other substituted phenyl groups to create analogs. This is accomplished by using a different substituted aldehyde in the initial condensation step with benzohydrazide. Research has explored the replacement of the toxicophoric nitro group with other functionalities. researchgate.net For instance, using 4-fluorobenzaldehyde (B137897) or 4-aminobenzaldehyde (B1209532) in the condensation with a trihydroxy-substituted benzohydrazide leads to analogs with a 4-fluorophenyl or 4-aminophenyl group instead of the 4-nitrophenyl moiety. researchgate.net

The following table summarizes various modifications on both moieties:

| Starting Material (Benzoyl Moiety) | Starting Material (Phenyl Moiety) | Resulting Analog | Reference |

|---|---|---|---|

| 4-(tert-butyl)benzohydrazide | 4-nitrobenzaldehyde | N'-(4-nitrophenyl)-4-(tert-butyl)benzohydrazide | nih.gov |

| 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-nitrobenzaldehyde | N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | mdpi.com |

| 2,3,4-trihydroxybenzohydrazide | 4-fluorobenzaldehyde | N'-(4-fluorobenzylidene)-2,3,4-trihydroxybenzohydrazide | researchgate.net |

| Benzohydrazide | 3-nitrobenzaldehyde | N'-(3-nitrophenyl)benzohydrazide |

Regioselective Synthesis of Substituted this compound Analogs

Regioselectivity is crucial when synthesizing complex analogs to ensure the formation of the desired isomer. Several methods have been developed for the regioselective synthesis of substituted pyrazoles and other heterocycles starting from hydrazone derivatives of this compound.

One such method is the one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. organic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism, where the hydrazone acts as a 1,3-dipole. The reaction is highly regioselective, with the nucleophilic carbon of the hydrazone adding to the electrophilic β-carbon of the nitroolefin. The reaction is solvent-dependent, with protic polar solvents like methanol providing the best yields. organic-chemistry.org This approach allows for the creation of highly substituted pyrazole (B372694) rings attached to the core structure.

The Vilsmeier-Haack reaction, as mentioned earlier, can also be controlled for regioselective outcomes. Under milder conditions (50–55 °C), it leads to N-formylation of the hydrazone. core.ac.ukresearchgate.net However, by increasing the reaction temperature to 65–70 °C and using a slight excess of the Vilsmeier-Haack reagent, the reaction can proceed further to yield a 1,3-disubstituted pyrazole-4-carbaldehyde. core.ac.ukresearchgate.net This demonstrates how reaction conditions can be tuned to control the regiochemical outcome of the synthesis, leading to either a formylated hydrazide or a cyclized pyrazole derivative.

Another approach involves the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction for constructing fully substituted pyrazoles with high regioselectivity and excellent yields. nih.gov This method provides an efficient and environmentally friendly route to complex pyrazole structures that can be considered analogs of cyclized this compound derivatives.

The following table details examples of regioselective synthesis leading to specific analogs.

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | (E)-1-(4-nitrophenyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine, POCl₃, DMF | 50–55 °C, 6 h | (E)-N-(4-nitrophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide | core.ac.ukresearchgate.net |

| Vilsmeier-Haack Cyclization | (E)-1-(aryl)-2-[(1-thiophen-2-yl)ethylidene]hydrazine, POCl₃, DMF | 65–70 °C, 6 h | 1-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | core.ac.ukresearchgate.net |

| 1,3-Dipolar Cycloaddition | N-monosubstituted hydrazones, Nitroolefins | Methanol, reflux | Substituted nitropyrazolidine intermediate, leading to pyrazole | organic-chemistry.org |

Coordination Chemistry of N 4 Nitrophenyl Benzohydrazide and Its Metal Complexes

Ligand Characteristics and Coordination Modes of N'-(4-nitrophenyl)benzohydrazide

This compound possesses multiple potential donor atoms, allowing it to act as a versatile multidentate ligand. The primary coordination sites within the molecule are the carbonyl oxygen atom of the amide group and the two adjacent nitrogen atoms of the hydrazide moiety (-C=O)-NH-NH-). This arrangement allows the ligand to form stable five-membered chelate rings with metal ions, a common feature in the coordination chemistry of related aroylhydrazones.

The key donor atoms are:

Carbonyl Oxygen (O): The oxygen atom of the C=O group is a hard donor, making it suitable for coordinating with a variety of metal ions.

Hydrazinic Nitrogens (N, N'): Both the nitrogen atom adjacent to the carbonyl group and the terminal nitrogen atom attached to the nitrophenyl ring can act as donor sites.

Depending on the reaction conditions and the nature of the metal ion, the ligand could coordinate in several ways:

Bidentate (O, N) Chelation: The most common coordination mode for hydrazide-type ligands involves the carbonyl oxygen and the adjacent imine nitrogen atom (after tautomerization and deprotonation), forming a stable chelate ring.

Bridging Ligand: The hydrazide moiety could potentially bridge two metal centers, with different atoms of the ligand coordinating to each metal ion.

The presence of the electron-withdrawing nitro group (-NO₂) on the phenyl ring is expected to influence the electronic properties of the ligand, potentially affecting the basicity of the donor atoms and the stability of the resulting metal complexes.

A critical aspect of the coordination chemistry of this compound is its ability to exist in tautomeric forms. Like other benzohydrazides, it can undergo keto-enol tautomerism.

Keto Form: In the solid state and under neutral conditions, the ligand predominantly exists in the keto form: Ph-C(=O)-NH-NH-Ph-NO₂. In this form, it can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen.

Enol Form: In solution, particularly in the presence of a base or upon interaction with a metal ion, the ligand can tautomerize to the enol form: Ph-C(OH)=N-NH-Ph-NO₂. The proton of the hydroxyl group is acidic and can be lost (deprotonation) to form an anionic ligand. This deprotonated enolate form is a powerful chelating agent, coordinating through the enolic oxygen and the adjacent nitrogen atom. This mode of binding is very common in the formation of stable transition metal complexes with related hydrazone ligands.

The equilibrium between these two forms is crucial as it dictates the coordination mode and the charge of the resulting complex. The formation of neutral or anionic complexes depends on whether the ligand coordinates in its keto or deprotonated enol form, respectively.

Synthesis and Structural Characterization of Metal Complexes

While no specific examples for this compound are available, general synthetic routes and characterization methods for analogous benzohydrazide (B10538) complexes are well-established.

The synthesis of transition metal complexes with hydrazide-type ligands is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent.

A general procedure would involve:

Dissolving this compound in a solvent such as ethanol (B145695), methanol (B129727), or a mixture containing DMF or DMSO to ensure solubility.

Adding a solution of the desired transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂, FeCl₃) to the ligand solution, usually in a specific molar ratio (e.g., 1:1, 1:2, or 2:1 metal-to-ligand).

The reaction mixture is often heated under reflux for a period ranging from a few hours to several hours to facilitate complex formation.

Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried.

The nature of the anion from the metal salt (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) can sometimes influence the final structure, as these anions may or may not coordinate to the metal center.

The synthesis of main group (e.g., Sn(II), Sn(IV)) and lanthanide (e.g., La(III), Eu(III), Tb(III)) metal complexes would follow a similar methodology to that of transition metals. Lanthanide nitrates or chlorides are common starting materials. Due to the higher coordination numbers typically exhibited by lanthanide ions, the stoichiometry and solvent participation in the final coordinated structure can be more complex. Studies on benzohydrazide itself with lanthanide ions have shown that the reaction conditions, such as temperature and solvent, can significantly influence the structure of the resulting coordination polymers.

The stoichiometry and coordination geometry of the metal complexes are dependent on the metal ion, the metal-to-ligand ratio used in the synthesis, and whether the ligand acts in its neutral keto form or its anionic enol form.

Based on related structures, the following are anticipated:

Stoichiometry: Metal-to-ligand ratios of 1:1 and 1:2 are most common. In a 1:2 complex, two ligand molecules would coordinate to one central metal ion.

Coordination Geometries:

For first-row transition metals, common geometries include four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral). For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Zn(II) complexes are typically tetrahedral.

Lanthanide ions have larger ionic radii and prefer higher coordination numbers, typically ranging from 7 to 9. The resulting geometries are often described as capped trigonal prismatic or capped square antiprismatic.

The expected properties of such complexes are summarized in the table below, based on data from analogous compounds.

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Likely Coordination Geometry | Coordination Mode |

|---|---|---|---|

| Cu(II) | 1:1 or 1:2 | Square Planar / Distorted Octahedral | Bidentate (O, N) via deprotonated enol form |

| Ni(II) | 1:2 | Octahedral | Bidentate (O, N) via deprotonated enol form |

| Co(II) | 1:2 | Octahedral / Tetrahedral | Bidentate (O, N) via deprotonated enol form |

| Zn(II) | 1:2 | Tetrahedral | Bidentate (O, N) via deprotonated enol form |

| Fe(III) | 1:2 | Octahedral | Bidentate (O, N) via deprotonated enol form |

| Ln(III) (Lanthanides) | 1:2 or 1:3 | 7, 8, or 9-coordinate (e.g., Capped Trigonal Prismatic) | Bidentate (O, N) via neutral keto form |

Crystallographic Analysis of Metal-N'-(4-nitrophenyl)benzohydrazide Complexes

Typically, aroylhydrazones can coordinate to metal ions in either a neutral or a deprotonated (enolic) form. In the neutral form, the ligand usually acts as a bidentate donor, coordinating through the carbonyl oxygen and the azomethine nitrogen. Upon deprotonation of the amide proton, the ligand can coordinate in its enolate form, also acting as a bidentate or tridentate ligand.

For instance, the crystal structure of a Nickel(II) complex with a hydrazone derived from 2-(benzyloxy)benzoylhydrazine and 4-methoxybenzaldehyde, [Ni(L3)2], reveals a distorted square-planar geometry. elsevierpure.com In this complex, the deprotonated hydrazone ligands coordinate to the Ni(II) ion in a trans-configuration through the azomethine nitrogen and the enolic oxygen atoms. elsevierpure.com Similarly, a Nickel(II) complex with a hydrazone derived from benzohydrazide and 4-acetylpyridine, [Ni(L)2(tmed)], exhibits a distorted octahedral geometry where the hydrazone acts as an anionic ligand. researchgate.net

Studies on Copper(II) complexes with various aroylhydrazones have shown a range of coordination geometries, including square-planar and square-pyramidal. ias.ac.in The specific geometry is influenced by the nature of the substituents on the hydrazone ligand and the presence of other coordinating species. ias.ac.in

Based on these analogous structures, it can be inferred that metal complexes of this compound are likely to exhibit coordination through the carbonyl oxygen and azomethine nitrogen. The resulting complexes could adopt geometries such as square-planar for Ni(II) and Cu(II), or octahedral, depending on the metal ion and reaction conditions.

Table 1: Crystallographic Data for Selected Analogous Metal-Hydrazone Complexes

| Complex | Crystal System | Space Group | Metal Coordination Geometry | Reference |

| [Ni(L3)2] (L3 = 2-(benzyloxy)-N'-(4-methoxybenzylidene)benzohydrazide) | Monoclinic | P2₁/c | Distorted Square-Planar | elsevierpure.com |

| [Ni(L)2(tmed)] (LH = 4-acetylpyridine benzoyl hydrazone) | Monoclinic | P2₁/c | Distorted Octahedral | researchgate.net |

| [Cu(pabh)2] (Hpabh = N'-(pyridin-2-ylmethylene)benzohydrazide) | Monoclinic | P2₁/n | Square-Planar | ias.ac.in |

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are pivotal in elucidating the nature of metal-ligand bonding in coordination complexes. For complexes of this compound, vibrational, electronic, and magnetic resonance spectroscopies would provide detailed information about the coordination environment and the electronic structure of the metal center.

Advanced Vibrational and Electronic Spectroscopy of Complexes

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy are powerful tools for determining the coordination sites of a ligand upon complexation. In the free this compound ligand, characteristic vibrational bands would be observed for the N-H, C=O, and C=N groups.

Upon complexation, significant shifts in these vibrational frequencies are expected. A decrease in the ν(C=O) stretching frequency is indicative of coordination through the carbonyl oxygen. The disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(C=N-N=C) would suggest coordination in the deprotonated enolic form. New bands appearing in the low-frequency region can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of metal-ligand bond formation.

For example, in Ni(II) complexes of substituted acid hydrazides, a bathochromic shift of the ν(NH2) band indicates coordination of the amino group. asianpubs.org Furthermore, a shift in the ν(C=O) band is indicative of the involvement of the carbonyl oxygen in coordination. researchgate.net

Electronic Spectroscopy (UV-Vis):

The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the complex. The spectra of this compound complexes would be expected to show bands arising from intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion.

In octahedral Co(II) and Ni(II) complexes of related hydrazone ligands, three distinct bands are typically observed, corresponding to spin-allowed d-d transitions. researchgate.net For Cu(II) complexes, which are often square-planar or distorted octahedral, a broad d-d band is usually observed. The position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry. Charge transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) may also be present, particularly given the presence of the π-system of the aromatic rings and the nitro group. tubitak.gov.tr

Table 2: Characteristic Spectroscopic Data for Analogous Hydrazone Complexes

| Complex Type | Spectroscopic Technique | Key Observations | Inferred Structural Feature | Reference |

| Ni(II)-Hydrazide | IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands | Coordination via carbonyl oxygen and azomethine nitrogen | asianpubs.org |

| Co(II)/Ni(II)-Hydrazone | UV-Vis Spectroscopy | Multiple d-d transition bands | Octahedral geometry | researchgate.net |

| Cu(II)-Aroylhydrazone | UV-Vis Spectroscopy | Broad d-d transition band | Square-planar or square-pyramidal geometry | ias.ac.in |

Magnetic Properties and EPR Studies of Paramagnetic Complexes

Magnetic Susceptibility:

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn helps in elucidating its geometry and bonding. For paramagnetic complexes of this compound, such as those with Cu(II) (d⁹), Ni(II) (d⁸ in octahedral geometry), or Co(II) (d⁷), the magnetic moment can be calculated from the magnetic susceptibility data.

For example, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9-3.4 B.M., corresponding to two unpaired electrons. researchgate.net Square-planar Ni(II) complexes, on the other hand, are typically diamagnetic. The magnetic moments of Cu(II) complexes are usually around 1.73 B.M., corresponding to one unpaired electron. These measurements are essential for distinguishing between different possible geometries. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species and provides detailed information about the electronic environment of the unpaired electron(s). For a paramagnetic complex of this compound, such as a Cu(II) complex, the EPR spectrum can reveal the g-tensor and hyperfine coupling constants.

The g-tensor values are indicative of the geometry of the complex and the nature of the metal-ligand bonding. For instance, in axially symmetric Cu(II) complexes, g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is common for square-planar and elongated octahedral geometries. ethz.ch The hyperfine splitting pattern can provide information about the number of coordinating nitrogen atoms. Powder EPR spectra of Cu(II) complexes with aroylhydrazones often show profiles typical of square-planar or square-pyramidal geometries. ias.ac.in

Solution-Phase Speciation and Stability Constant Determination

For the this compound system, potentiometric titrations would involve monitoring the pH of a solution containing the ligand and a metal ion as a function of added standard base. The resulting titration curves can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal complexes. scirp.org

Studies on analogous hydrazone complexes have shown that the stability of the complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined from the temperature dependence of the stability constants. ias.ac.inias.ac.in These parameters provide insights into the driving forces of the complexation reaction.

The speciation diagrams, constructed from the stability constants, illustrate the distribution of different complex species as a function of pH. This information is vital for understanding which complex is predominant under specific solution conditions.

Table 3: Stability Constants for Selected Analogous Metal-Hydrazone Complexes in Solution

| Ligand | Metal Ion | log K₁ | log K₂ | Method | Reference |

| Diacetylmono(lepidyl) hydrazone | Cu(II) | 10.55 | 8.75 | Potentiometry | ias.ac.in |

| Diacetylmono(lepidyl) hydrazone | Ni(II) | 8.90 | 7.10 | Potentiometry | ias.ac.in |

| Benzilmono(lepidyl)hydrazone | Cu(II) | 11.20 | 9.15 | Potentiometry | ias.ac.in |

| Benzilmono(lepidyl)hydrazone | Ni(II) | 9.50 | 7.60 | Potentiometry | ias.ac.in |

Biological Activities and Mechanistic Investigations of N 4 Nitrophenyl Benzohydrazide in Vitro

Antiproliferative and Cytotoxic Activities (In Vitro)

The nitrophenyl-benzohydrazide scaffold has emerged as a significant point of interest in the search for new anticancer agents.

Other studies on different but related structures further support the potential of this chemical class. For example, some 2-amino-1,4-naphthoquinone-benzamide derivatives have shown potent cytotoxic activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines, in some cases exceeding the potency of the standard drug cisplatin (B142131) turkjps.org. The consistent finding that derivatives bearing a nitrophenyl group exhibit strong cytotoxic effects underscores the importance of this moiety for anticancer activity nih.gov.

Table 2: Antiproliferative Activity of a Related Benzohydrazide (B10538) Derivative

In vitro cytotoxicity (IC₅₀) of N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide against a human glioblastoma cell line.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| LN-229 | Glioblastoma | 0.77 µM |

Apoptosis, or programmed cell death, is a primary mechanism through which chemotherapeutic agents eliminate cancer cells. Defects in apoptotic pathways are a hallmark of cancer and can lead to treatment resistance mdpi.com. The induction of apoptosis involves two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death nih.gov.

While no specific cell cycle or apoptosis studies have been published for N'-(4-nitrophenyl)benzohydrazide, related compounds have been shown to induce cell death through these mechanisms. For instance, some benzamide (B126) derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle, which often precedes the induction of apoptosis turkjps.org. The intrinsic pathway, involving the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3, is a common route for drug-induced apoptosis. Given the potent cytotoxicity observed in nitrophenyl-containing benzohydrazide derivatives, it is highly probable that their mode of action involves the triggering of one or both of these apoptotic pathways.

Identification of Molecular Targets and Signaling Cascade Modulation

Current scientific literature, based on available search results, does not provide specific details on the molecular targets or the modulation of signaling cascades directly by this compound. The broader class of benzohydrazide derivatives has been investigated for various biological activities, suggesting interactions with multiple cellular components, but the precise pathways for this specific compound are yet to be fully elucidated.

Enzyme Inhibition and Modulatory Effects (In Vitro)

The hydrazide-hydrazone scaffold is a recognized pharmacophore in drug design, known to interact with various enzymes. mdpi.comnih.gov Benzohydrazide derivatives, in particular, have been explored for their inhibitory effects against a range of enzymes, including those implicated in neurodegenerative diseases. nih.gov

Specific Enzyme Inhibition Kinetics and Mechanism (e.g., competitive, non-competitive)

Kinetic analysis revealed that this analogue acts as a reversible competitive inhibitor of MAO-B. mdpi.com Competitive inhibition implies that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. mdpi.com The reversibility of the inhibition is a crucial characteristic, suggesting that the inhibitor can dissociate from the enzyme. mdpi.com

The inhibitory constant (Ki) for this related compound against MAO-B was determined to be 1.97 µM. mdpi.com The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half, was found to be 5.69 µM. mdpi.com These values indicate a significant inhibitory potential.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-B | 5.69 | Reversible Competitive | 1.97 |

Modulation of Receptor Activity

There is currently no specific information available in the reviewed scientific literature regarding the direct modulation of receptor activity by this compound.

Antioxidant and Radical Scavenging Capabilities (In Vitro)

Benzohydrazide derivatives are recognized for their antioxidant properties. nih.govnih.gov This activity is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

DPPH, ABTS, and Other Free Radical Scavenging Assays

The antioxidant potential of chemical compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods measure the ability of a compound to quench stable free radicals, which is indicative of its antioxidant capacity. While general studies confirm that benzohydrazide derivatives possess antioxidant activity, specific percentage scavenging data for this compound from DPPH or ABTS assays is not detailed in the available literature.

The presence of a nitro group, as in this compound, can influence the electronic properties of the molecule and, consequently, its antioxidant activity. nih.gov

| Assay | Compound | Concentration | % Radical Scavenging Activity |

|---|---|---|---|

| DPPH | This compound | Data not available | Data not available |

| ABTS | This compound | Data not available | Data not available |

Metal Chelation Capacity in Redox Biology

Information regarding the metal chelation capacity of this compound in the context of redox biology is not available in the reviewed scientific literature. Metal chelation is a mechanism by which some antioxidants can prevent the generation of reactive oxygen species catalyzed by metal ions.

Catalytic Applications of N 4 Nitrophenyl Benzohydrazide and Its Complexes

Organocatalysis Mediated by N'-(4-nitrophenyl)benzohydrazide

The field of organocatalysis has witnessed exponential growth, offering a sustainable and often complementary alternative to metal-based catalysts. The hydrazide functional group within this compound can participate in various hydrogen bonding and nucleophilic interactions, making it a promising candidate for organocatalytic applications.

Asymmetric Transformations and Enantioselective Catalysis

While direct reports on the use of this compound as a chiral organocatalyst are limited, its structural motif is present in more complex chiral catalysts designed for asymmetric reactions. The fundamental principle involves the formation of a chiral, non-covalent complex with the substrate, thereby inducing facial selectivity in the transition state. For instance, chiral benzohydrazide (B10538) derivatives have been explored as catalysts in asymmetric Michael additions and aldol (B89426) reactions, where the hydrazide moiety plays a crucial role in activating the substrate through hydrogen bonding.

In a hypothetical asymmetric Michael addition of a ketone to a nitro-olefin, a chiral derivative of this compound could be envisioned to act as a bifunctional catalyst. The acidic N-H proton of the hydrazide could activate the nitroalkene via hydrogen bonding, while the basic carbonyl oxygen could interact with the enolizable proton of the ketone, facilitating the formation of a nucleophilic enamine or enolate intermediate in a stereocontrolled manner.

Table 1: Hypothetical Enantioselective Michael Addition Catalyzed by a Chiral this compound Derivative

| Entry | Substrate 1 (Ketone) | Substrate 2 (Nitro-olefin) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 0 | 85 | 92 |

| 2 | Acetone | β-Nitrostyrene | 10 | CH2Cl2 | -20 | 78 | 88 |

| 3 | Cyclopentanone | (E)-Nitropent-2-ene | 10 | THF | 0 | 82 | 90 |

This data is illustrative and based on typical results for similar organocatalytic reactions.

Activation Modes and Reaction Mechanisms in Organocatalysis

The primary activation modes of this compound and its derivatives in organocatalysis involve hydrogen bonding and nucleophilic catalysis. The amide N-H protons can act as hydrogen bond donors, activating electrophiles and orienting substrates for stereoselective attack. The lone pairs on the nitrogen and oxygen atoms of the hydrazide group can act as hydrogen bond acceptors or as nucleophiles.

In a potential catalytic cycle for an asymmetric aldol reaction, the this compound-based catalyst would first form an enamine intermediate with the donor aldehyde. The catalyst's chiral environment would direct the facial attack of this enamine onto the acceptor aldehyde, which is simultaneously activated by hydrogen bonding with the catalyst. Subsequent hydrolysis would release the chiral aldol product and regenerate the catalyst for the next cycle. The electron-withdrawing 4-nitrophenyl group can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms, thereby modulating the catalytic activity.

Metal-Catalyzed Reactions Using this compound Complexes

The coordination of this compound to metal centers can generate complexes with unique catalytic properties. The hydrazide moiety can act as a bidentate or tridentate ligand, coordinating through its nitrogen and oxygen atoms. The electronic properties of the ligand, influenced by the 4-nitrophenyl group, can significantly impact the reactivity of the metal center.

Oxidation and Reduction Catalysis (e.g., hydrogenations, epoxidations)

Transition metal complexes of benzohydrazide derivatives have shown promise in catalytic oxidation and reduction reactions. For instance, manganese and cobalt complexes can catalyze the epoxidation of alkenes with various oxygen sources. The this compound ligand can stabilize the high-valent metal-oxo species that are key intermediates in these reactions.

In the realm of reduction catalysis, palladium complexes of this compound could be effective for the selective hydrogenation of functional groups. The nitro group on the ligand framework can influence the electronic density at the metal center, which in turn affects its ability to activate hydrogen and the substrate. For example, the catalytic hydrogenation of a similar compound, N-4-nitrophenyl nicotinamide, has been shown to proceed efficiently with a palladium catalyst, suggesting that the nitro group in this compound can be selectively reduced without affecting other reducible functionalities under controlled conditions.

Table 2: Hypothetical Catalytic Epoxidation of Styrene using a Manganese(III)-N'-(4-nitrophenyl)benzohydrazide Complex

| Entry | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) |

| 1 | H2O2 | Acetonitrile | 25 | 95 | 98 |

| 2 | PhIO | CH2Cl2 | 0 | 98 | 99 |

| 3 | m-CPBA | CH2Cl2 | 0 | 99 | 97 |

This data is illustrative and based on typical results for similar metal-catalyzed epoxidation reactions.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The use of this compound as a ligand can enhance the stability and activity of palladium catalysts in reactions such as the Suzuki-Miyaura and Heck couplings. The electron-withdrawing nature of the 4-nitrophenyl group can facilitate the reductive elimination step in the catalytic cycle, which is often rate-determining.

Studies on structurally related ligands, such as 2-(4-nitrophenyl)-1H-benzimidazole, have shown that their metal complexes exhibit enhanced catalytic activity in C-C coupling reactions. This is attributed to the electronic effect of the nitro group, which makes the metal center more electrophilic and thus more reactive towards oxidative addition. It is plausible that palladium complexes of this compound would exhibit similar or enhanced catalytic performance in these transformations.

Table 3: Hypothetical Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid Catalyzed by a Palladium-N'-(4-nitrophenyl)benzohydrazide Complex

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Toluene/H2O | 100 | 2 | 95 |

| 2 | Cs2CO3 | Dioxane | 90 | 3 | 98 |

| 3 | K3PO4 | DMF | 110 | 1.5 | 96 |

This data is illustrative and based on typical results for similar palladium-catalyzed Suzuki-Miyaura reactions.

Elucidation of Catalytic Cycles and Active Species Identification

Understanding the catalytic cycle and identifying the active catalytic species are crucial for optimizing reaction conditions and designing more efficient catalysts. For metal complexes of this compound, the catalytic cycle would typically involve oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.

For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, the active Pd(0) species would undergo oxidative addition with the aryl halide. The resulting Pd(II) complex would then react with the boronic acid in the presence of a base (transmetalation) to form an arylpalladium(II) intermediate. Finally, reductive elimination would yield the biaryl product and regenerate the Pd(0) catalyst. Spectroscopic techniques such as NMR, IR, and X-ray crystallography, combined with kinetic studies, would be essential to characterize the intermediates and elucidate the detailed mechanism. The this compound ligand would remain coordinated to the palladium center throughout the cycle, influencing the stability and reactivity of the various intermediates. The identification of the active species, whether it is a monomeric or dimeric complex, and its coordination environment are key areas of ongoing research for such catalytic systems.

Heterogeneous Catalysis and Immobilization Strategies of this compound and its Complexes

The transition from homogeneous to heterogeneous catalysis is a critical step in advancing the industrial applicability of catalysts, offering significant advantages in terms of catalyst recovery, reusability, and process simplification. For this compound and its metal complexes, which show promise in various catalytic reactions, immobilization onto solid supports is a key strategy to harness these benefits. Heterogenization involves anchoring the catalytically active species to an insoluble material, thereby creating a solid catalyst that can be easily separated from the reaction mixture.

Anchoring this compound to Solid Supports

The immobilization of a catalyst, such as a metal complex of this compound, onto a solid support is a crucial method for bridging homogeneous and heterogeneous catalysis. This process can enhance catalyst stability and facilitate its recovery and reuse. mdpi.comjcsp.org.pk The choice of support material and the method of anchoring are pivotal, as they can influence the catalyst's activity, selectivity, and lifespan. Common solid supports include inorganic materials like silica (B1680970) and metal oxides, as well as organic polymers. nih.govrsc.org

Strategies for anchoring typically involve creating a covalent bond between the ligand (this compound) and the support material. For instance, silica (SiO₂) is a widely used support due to its high surface area and thermal stability. researchgate.netlidsen.com The surface of silica can be functionalized with groups that can react with the this compound molecule. A common method involves treating the silica with an organosilane, such as 3-aminopropyltriethoxysilane, to introduce amino groups onto the surface. These amino groups can then be chemically modified to link with the benzohydrazide ligand. researchgate.netepa.gov

Another versatile support is graphene oxide, which can be functionalized through covalent modification to immobilize metal complexes. jcsp.org.pk Polymeric supports also offer a high degree of flexibility. For example, cross-linked polymers can provide a stable framework for anchoring catalytic complexes. nih.govnih.gov The immobilization of silver nanoparticles on crosslinked poly(styrene)-co-poly(4-vinylimidazole) has been demonstrated for the reduction of 4-nitrophenol (B140041), a reaction thematically related to the functional groups present in this compound. nih.gov

Magnetic nanoparticles (MNPs) have emerged as a particularly innovative support system. researchgate.net These materials, often with a core of iron oxide (Fe₃O₄) and a shell of silica, allow for the straightforward separation of the catalyst from the reaction medium using an external magnet. mdpi.comresearchgate.net This method avoids tedious filtration or centrifugation processes. mdpi.comresearchgate.net The functionalized surface of these magnetic supports can be used to anchor catalytic complexes, combining high catalytic activity with exceptional ease of recovery. researchgate.netrsc.org

The following table summarizes various solid supports and potential anchoring strategies applicable for creating heterogeneous catalysts from compounds like this compound.

| Solid Support | Functionalization Method | Anchoring Strategy | Key Advantages |

| Silica (SiO₂) / Mesoporous Silica | Treatment with organosilanes (e.g., 3-aminopropyltriethoxysilane) | Covalent bond formation with the ligand's functional groups. | High surface area, thermal stability, well-defined pore structure. researchgate.netlidsen.com |

| **Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) ** | Silica coating followed by functionalization with amine or thiol groups. | Coordination or covalent linkage of the metal complex to the functionalized surface. | Easy magnetic separation, high catalyst loading, good stability. researchgate.netrsc.org |

| Polymers (e.g., Polystyrene, Polyvinylpyridine) | Copolymerization with functional monomers or post-synthesis modification. | Coordinative or covalent attachment of the catalyst to the polymer backbone. | High stability, tunable properties, suitability for continuous-flow reactors. nih.govmit.edu |

| Graphene Oxide | Covalent modification via aminosilanes. | Condensation and coordination reactions with the ligand and metal center. | Excellent chemical stability and large surface area. jcsp.org.pk |

Recyclability and Stability of Heterogeneous Catalysts

A primary motivation for developing heterogeneous catalysts is the ability to recycle and reuse them over multiple reaction cycles, which is crucial for sustainable and economically viable chemical processes. mdpi.com The stability of the immobilized catalyst determines its operational lifetime and is a key performance metric.

The recyclability of a heterogeneous catalyst is typically assessed by separating it from the reaction mixture after a cycle, washing it, and then introducing it into a fresh batch of reactants. The catalytic activity is monitored over several consecutive runs. For instance, palladium complexes anchored to functionalized silica have been successfully reused for up to 20 cycles in carbonylation reactions without a significant loss of activity. researchgate.netepa.gov Similarly, gold-supported magnetic nanocatalysts used for the reduction of 4-nitrophenol demonstrated high stability and performance over four cycles with negligible metal leaching. rsc.org

Catalyst deactivation is a critical challenge. It can occur through several mechanisms:

Leaching: The active catalytic species (metal or ligand) can detach from the solid support and dissolve into the reaction mixture, reducing the catalyst's effectiveness and contaminating the product. researchgate.net

Sintering: At elevated temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles, leading to a decrease in the available catalytic surface area. lidsen.com

Fouling: The surface of the catalyst can be blocked by reaction byproducts, impurities, or decomposition of the ligand, preventing reactants from reaching the active sites. researchgate.net

Research into catalyst stability often involves comparing the performance of the fresh catalyst with the recycled one. For example, a study on a palladium catalyst supported on boron nitride nanosheets showed that the product yield remained as high as 95% even after 10 recycling cycles. researchgate.net In another case, a Pt/SiO₂ catalyst demonstrated excellent recyclability over three cycles, attributed to weaker adsorption of the reactant, which mitigated catalyst fouling. doi.org

The table below presents hypothetical recycling data for a catalyst based on a metal complex of this compound, illustrating a typical recyclability study.

| Cycle Number | Product Yield (%) | Observations |

| 1 (Fresh) | 98 | High initial activity. |

| 2 | 97 | Negligible loss of activity. |

| 3 | 96 | Stable performance. |

| 4 | 94 | Slight decrease in yield, suggesting early-stage deactivation. |

| 5 | 91 | Noticeable drop in activity, further investigation needed. |

| 6 | 85 | Significant deactivation, catalyst regeneration may be required. |

Enhancing catalyst stability can be achieved through strategies like creating strong covalent bonds between the catalyst and the support, using core-shell structures to protect the active nanoparticles, and optimizing reaction conditions to minimize side reactions that lead to fouling. lidsen.commdpi.com The development of robust and recyclable heterogeneous catalysts based on this compound and its complexes holds the key to their practical application in green and sustainable chemistry. mdpi.com

Sensor Applications of N 4 Nitrophenyl Benzohydrazide Based Materials

Chemo-sensing and Chemo-switching Mechanisms

The ability of N'-(4-nitrophenyl)benzohydrazide and its derivatives to function as chemosensors stems from their capacity to selectively bind with target molecules or ions. This binding event triggers a change in the sensor molecule, which can be observed and measured.

While direct studies on this compound for metal ion sensing are not extensively documented in the provided results, the broader class of hydrazones and related structures are known for their metal-binding capabilities. The nitrogen and oxygen atoms in the hydrazide structure can act as coordination sites for metal ions. This interaction can lead to the formation of a stable complex, which alters the electronic properties of the sensor molecule. This change is often the basis for the detection of various metal ions, including those of heavy and transition metals.

Derivatives of this compound have shown significant promise in the field of anion sensing. For instance, related compounds like N-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones have been investigated for their ability to detect anions such as fluoride (B91410) (F-) and acetate (B1210297) (AcO-) in solutions like acetonitrile. researchgate.net The interaction typically involves the formation of hydrogen bonds between the N-H group of the hydrazide and the anion. This binding can lead to a distinct color change, for example, from yellow to light yellow, which serves as the sensing signal. researchgate.net The selectivity of these sensors can be influenced by the presence of different substituents on the phenyl rings. researchgate.net

Similarly, other related structures have been designed as colorimetric sensors. For example, N-benzoyl-4-(4′-nitrophenylazo)aniline, which shares structural similarities, exhibits a color change from light yellow to purplish-red in the presence of fluoride ions. researchgate.net This is due to a shift in its absorption spectrum upon anion binding. researchgate.net

Table 1: Anion Sensing Properties of Related Hydrazone Compounds

| Sensor Compound | Target Anion | Observed Change | Solvent |

|---|---|---|---|

| N-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones | F⁻, AcO⁻ | Color change from yellow to light yellow | CH₃CN |

This table summarizes the anion sensing characteristics of compounds structurally related to this compound, as detailed in the provided search results.

The detection of small organic molecules and biological analytes is another area where this compound derivatives could be applied. The aromatic rings in the molecule can participate in π-π stacking interactions with other aromatic compounds. Furthermore, the hydrogen bonding capabilities of the hydrazide group can facilitate the recognition of various organic and biological molecules. While specific examples for this compound were not found in the provided results, the general principles of molecular recognition suggest its potential in this area.

Advanced Structure Property Relationship Studies for N 4 Nitrophenyl Benzohydrazide

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.org These models are powerful tools in medicinal chemistry and materials science for predicting the behavior of unsynthesized compounds, thus prioritizing experimental efforts. nih.govneovarsity.org The fundamental principle is that the structural or property variations in a series of related compounds are responsible for the differences in their observed activities or properties.

Selection and Calculation of Molecular Descriptors (Electronic, Steric, Topological)

The foundation of any robust QSAR/QSPR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are categorized based on the information they encode. For N'-(4-nitrophenyl)benzohydrazide, a variety of descriptors would be calculated to build a comprehensive model.

Electronic Descriptors: These descriptors are crucial for understanding interactions based on charge distribution and electronic properties. The presence of the nitro group and the amide linkage in this compound makes these descriptors particularly relevant. Examples include:

Partial Atomic Charges: These describe the distribution of electrons within the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which are critical for its interaction with biological targets or its packing in a crystal lattice. Examples include:

Shape Indices: These quantify the deviation of a molecule's shape from a perfect sphere.

Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule and describe the connectivity of its atoms. Examples include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Connectivity Indices: These reflect the degree of branching in the molecule.

Topological Polar Surface Area (TPSA): This descriptor is particularly useful for predicting transport properties like cell permeability.

Below is a table of some computed descriptors for this compound, which would form the initial input for a QSAR/QSPR study.

| Descriptor Type | Descriptor Name | Value for this compound | Reference |

| Topological | Molecular Weight | 257.24 g/mol | nih.gov |

| Topological | Molecular Formula | C13H11N3O3 | nih.gov |

| Topological | Heavy Atom Count | 19 | nih.gov |

| Topological | Rotatable Bond Count | 3 | nih.gov |

| Electronic | H-Bond Donor Count | 2 | nih.gov |

| Electronic | H-Bond Acceptor Count | 4 | nih.gov |

| Physicochemical | XLogP3 | 2.9 | nih.gov |

| Topological | Topological Polar Surface Area | 87 Ų | nih.gov |

Statistical Validation and Predictive Capability Assessment of Models

A QSAR/QSPR model is only as good as its ability to make accurate predictions for new compounds. Therefore, rigorous statistical validation is a critical step in the modeling process. nih.govbasicmedicalkey.com This involves several key procedures:

Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was built. A common technique is cross-validation , particularly the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The resulting predictions are compared to the actual experimental values to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power. scielo.br

External Validation: This is the most stringent test of a model's predictive capability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by calculating the predictive correlation coefficient (R²_pred). A high R²_pred value suggests that the model can accurately predict the properties of new, unseen compounds. scielo.bracs.org

Y-Randomization: This is a method to check for chance correlations. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is built with the original descriptors. This process is repeated multiple times. If the resulting models have low correlation coefficients, it confirms that the original model is not due to a random correlation. scielo.br

The quality of a QSAR model is judged by several statistical parameters, as illustrated in the hypothetical validation data below for a model developed on a series of benzohydrazide (B10538) analogs.

| Validation Parameter | Description | Typical Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²_pred | Predictive correlation coefficient for the external test set | > 0.6 |

| RMSE | Root Mean Square Error (accuracy of predictions) | As low as possible |

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, pharmacophore modeling is a powerful ligand-based drug design technique. drugdesign.orgslideshare.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. rsc.orgnih.gov

For this compound and its analogs, a pharmacophore model would be constructed by aligning a set of active compounds and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positively and negatively charged centers

The resulting pharmacophore model is essentially a 3D map of these features and their spatial relationships. This map can then be used as a query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. fiveable.meprotheragen.ai This approach allows for the discovery of novel chemical scaffolds that are structurally different from the initial set of active compounds but retain the necessary features for biological activity.

A hypothetical pharmacophore model for a series of benzohydrazide analogs might include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), and two aromatic rings, all with specific distance constraints between them.

Molecular Similarity and Diversity Analysis for this compound Analogs

Molecular similarity and diversity analysis are fundamental concepts in cheminformatics that are used to navigate and understand chemical space. nih.gov The "similar property principle" states that structurally similar molecules are likely to have similar properties. drugdesign.org

Molecular Similarity Analysis: This involves quantifying the similarity between pairs of molecules using various metrics, such as the Tanimoto coefficient, and molecular fingerprints (2D representations of a molecule's structure). For a library of this compound analogs, similarity searching could be used to:

Identify analogs with similar predicted properties.

Find commercially available compounds that are similar to a hit compound from a primary screen.

Molecular Diversity Analysis: This aims to ensure that a library of compounds covers a wide range of chemical space, thereby increasing the chances of finding novel hits in a screening campaign. nih.gov For a set of this compound analogs, diversity analysis would be used to:

Select a representative subset of compounds for synthesis and testing.

Identify gaps in the chemical space covered by the current library.

Prioritize the synthesis of novel analogs that are structurally distinct from existing ones.

These analyses are often visualized using dimensionality reduction techniques like principal component analysis (PCA), which can project the high-dimensional chemical space onto a 2D or 3D plot, making it easier to interpret the relationships between compounds.

Future Research Directions and Emerging Applications of N 4 Nitrophenyl Benzohydrazide

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The pursuit of environmentally benign chemical processes has spurred research into sustainable methods for synthesizing N'-(4-nitrophenyl)benzohydrazide and its derivatives. Traditional synthesis often involves multiple steps with hazardous reagents and solvents, leading to significant waste. nih.gov Green chemistry principles offer a framework to mitigate these environmental impacts by emphasizing waste reduction, energy efficiency, and the use of safer chemicals. derpharmachemica.com

Future research in this area will likely focus on several key strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov A one-pot, solvent-free microwave irradiation method has been shown to be superior to conventional methods for preparing hydrazides, boasting a higher atom economy and a significantly lower environmental factor. nih.gov

Solvent-Free and Water-Based Reactions: Eliminating organic solvents is a primary goal of green chemistry. Research is exploring mechanical grinding techniques and the use of water as a solvent, which is non-toxic and abundant. derpharmachemica.comderpharmachemica.com

Catalytic Approaches: The development of reusable and efficient catalysts can improve yield and reduce waste. For instance, the use of L-proline, a naturally occurring amino acid, as an organocatalyst has shown promise in the synthesis of hydrazide derivatives under mild conditions. derpharmachemica.com Furthermore, green-fabricated metal nanoparticles are being investigated for their catalytic activity, such as in the reduction of the nitro group present in compounds like 4-nitrophenol (B140041), a reaction relevant to the modification of the nitrophenyl moiety. nih.govnih.govdntb.gov.uaresearchgate.net

| Parameter | Conventional Synthesis | Green Synthesis (Microwave-Assisted) | Improvement |

| Reaction Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption | High | 0.015-0.050 KWh | 180-400 times less |

| Environmental Factor | 4.5 Kg waste/Kg product | 0.3 Kg waste/Kg product | 93.3% Reduction |

| Atom Economy | 62.3% | 79.1% | 16.8% Increase |

| Overall Yield | ~77% | ~90% | 13% Increase |

A comparative overview of conventional versus green synthesis methods for hydrazides, highlighting the significant improvements offered by green chemistry principles. Data adapted from studies on benzoic hydrazide. nih.gov

Development of Novel Functional Materials Incorporating this compound

The unique structural features of this compound, including its aromatic rings, hydrazide linkage, and polar nitro group, make it an attractive building block for novel functional materials. The hydrazone derivatives of this compound are of particular interest due to their chemical versatility. ijcrt.org

Emerging applications in materials science include:

Polymers and Coatings: The ability of the hydrazide and nitro groups to form strong intermolecular interactions, such as hydrogen bonds, suggests that this compound could be incorporated into polymer backbones or as a pendant group to enhance thermal stability, mechanical strength, and adhesive properties.

Chemosensors: The 4-nitrophenyl group is a well-known chromophore and is sensitive to changes in its electronic environment. This property can be exploited in the design of colorimetric or fluorescent sensors for the detection of specific analytes, such as metal ions or anions. The interaction of an analyte with the hydrazide moiety could modulate the electronic properties of the nitrophenyl ring, leading to a detectable signal.

Nonlinear Optical (NLO) Materials: Molecules with a nitro group (an electron-withdrawing group) and an electron-donating group connected by a π-conjugated system can exhibit significant NLO properties. The benzohydrazide (B10538) moiety can act as part of the conjugated bridge, making derivatives of this compound potential candidates for applications in optoelectronics and photonics.

Multi-Targeted Approaches in Biological Screening and Polypharmacology

The broad spectrum of biological activities reported for benzohydrazide derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, makes them prime candidates for multi-targeted drug discovery. derpharmachemica.comthepharmajournal.comderpharmachemica.com Polypharmacology, the concept of a single drug interacting with multiple targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.netnih.govnih.gov

Future research on this compound in this context will likely involve:

Expanded Biological Screening: Systematic screening of this compound and its analogs against a wide array of biological targets, including various enzymes, receptors, and ion channels, could uncover novel therapeutic applications. nih.govresearchgate.net

Rational Design of Multi-Target Ligands: By combining the structural features of this compound with other pharmacophores, it may be possible to design hybrid molecules that can simultaneously modulate multiple pathways involved in a disease. For example, integrating this scaffold with moieties known to inhibit key kinases or other enzymes implicated in cancer could lead to more effective and less resistance-prone therapies. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. The nitro group, for instance, can be reduced in situ to form reactive species that may contribute to its cytotoxic effects. Understanding these pathways will enable the design of more selective and potent derivatives.

Integration into Supramolecular Assemblies and Nanomaterials

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an excellent component for the construction of supramolecular assemblies and nanomaterials. Hydrazone-based systems are widely studied in supramolecular chemistry due to the versatility of the C=N-N linkage. ijcrt.org

Future directions in this area include:

Self-Assembling Systems: The planar structure and hydrogen bonding capabilities of this compound can drive the formation of well-ordered supramolecular structures such as gels, liquid crystals, and fibers. These materials could find applications in areas like drug delivery and tissue engineering.

Nanoparticle Functionalization: this compound and its derivatives can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. researchgate.net The hydrazide moiety can form acid-sensitive hydrazone bonds with drugs, allowing for the development of pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors. researchgate.net

Metal-Organic Frameworks (MOFs) and Cages: The hydrazide group can coordinate with metal ions, opening up the possibility of incorporating this compound as a linker in the synthesis of MOFs or metal-organic cages. These materials have potential applications in gas storage, catalysis, and sensing.

Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry plays a pivotal role in modern drug discovery and materials science by enabling the rational design and prediction of molecular properties. ijcrt.orgresearchgate.netuni-saarland.de For this compound, advanced computational methods can accelerate the discovery of new derivatives with enhanced activities and desired properties.

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of benzohydrazide derivatives with their biological activities. researchgate.netnih.govnih.gov These models can guide the design of new compounds with improved potency.

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding interactions of this compound with its biological targets at the atomic level. nih.govnih.govnih.gov Understanding these interactions is crucial for optimizing the affinity and selectivity of lead compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug development. Computational tools can be used to assess the drug-likeness of this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles. ijcrt.org

| Computational Method | Application in this compound Research | Potential Outcome |

| QSAR (3D-QSAR) | Correlate structural features with biological activity (e.g., anticancer, antimicrobial). | Predictive models to guide the synthesis of more potent analogs. ijcrt.orgresearchgate.net |

| Molecular Docking | Simulate the binding pose and affinity of the compound within the active site of a target protein. | Identification of key interactions and rationalization of structure-activity relationships. nih.govnih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability and conformational changes. uni-saarland.de |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. ijcrt.org |

This table outlines the application of advanced computational methodologies in the rational design and prediction of properties for this compound derivatives.

Q & A

Basic: What are the common synthetic routes for N'-(4-nitrophenyl)benzohydrazide, and what reaction conditions optimize yield?

This compound is typically synthesized via condensation reactions. A standard method involves reacting 4-nitrobenzaldehyde with benzohydrazide under reflux in ethanol, catalyzed by acetic acid. For example, in the synthesis of analogous hydrazides, yields of 46–87% were achieved using similar conditions . Advanced optimization may include solvent selection (e.g., PEG 400 as a green solvent for cycloaddition reactions ) or microwave-assisted synthesis to reduce reaction time. Characterization via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (amide NH signals at δ 10–12 ppm) confirms product formation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and planar geometry, as seen in related hydrazides with dihedral angles <5° between aromatic rings .

- FT-IR and NMR : Confirm hydrazide linkage (C=O, NH) and nitro group presence (NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 269 for C₁₄H₁₁N₃O₃) .

Basic: What biological activities have been reported for this compound derivatives?

Derivatives exhibit:

- Antimicrobial activity : N-(4-Nitrobenzylidene)-benzohydrazide showed inhibition zones of 17 mm against S. aureus .

- Anticancer potential : Analogous quinoline-benzohydrazide hybrids demonstrated cytotoxicity against A549 lung carcinoma cells (IC₅₀ values in µM range) .

- Enzyme inhibition : Benzohydrazides inhibit paraoxonase 1 (PON1) with Kᵢ values as low as 38.75 µM, suggesting therapeutic utility .